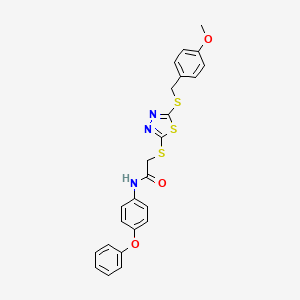
2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 2-Methoxy-4-nitrophenol: This can be achieved by nitration of 2-methoxyphenol using a mixture of concentrated sulfuric acid and nitric acid.
Reduction of 2-Methoxy-4-nitrophenol: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Acylation with 1-Naphthylacetic Acid: The amino group is then acylated with 1-naphthylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the naphthylacetyl derivative.
Formation of Carbohydrazonoyl Group: The naphthylacetyl derivative is reacted with hydrazine hydrate to introduce the carbohydrazonoyl group.
Esterification with 2,4-Dichlorobenzoic Acid: Finally, the compound is esterified with 2,4-dichlorobenzoic acid using a suitable esterification agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbohydrazonoyl group can be reduced to a hydrazine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorobenzoate group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-Hydroxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate.
Reduction: Formation of 2-Methoxy-4-(2-(1-naphthylacetyl)hydrazino)phenyl 2,4-dichlorobenzoate.
Substitution: Formation of substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the naphthylacetyl group may interact with hydrophobic pockets in proteins, while the carbohydrazonoyl group can form hydrogen bonds with active site residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
Compared to similar compounds, 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to the presence of the dichlorobenzoate group, which imparts distinct chemical reactivity and potential biological activity. This compound’s combination of functional groups allows for diverse interactions and applications that may not be achievable with other similar compounds.
Propriétés
Numéro CAS |
767302-51-2 |
|---|---|
Formule moléculaire |
C27H20Cl2N2O4 |
Poids moléculaire |
507.4 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C27H20Cl2N2O4/c1-34-25-13-17(9-12-24(25)35-27(33)22-11-10-20(28)15-23(22)29)16-30-31-26(32)14-19-7-4-6-18-5-2-3-8-21(18)19/h2-13,15-16H,14H2,1H3,(H,31,32)/b30-16+ |
Clé InChI |
CFYVHILTYOYJKC-OKCVXOCRSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12029570.png)
![1-[2-(Dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029571.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12029587.png)

![4-{[(E)-(2,3-Dichlorophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12029608.png)
![3-Thiazolidineacetic acid, alpha-[2-(methylthio)ethyl]-5-[[5-(4-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5E)-](/img/structure/B12029611.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12029619.png)

![N-(3,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12029639.png)
![N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12029643.png)

![2-Methoxyethyl (2Z)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12029649.png)
![[4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12029653.png)
